2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid
Overview
Description
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Synthesis Analysis
4-Methoxyphenylacetic acid can be synthesized by the esterification of dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .Molecular Structure Analysis
The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . Its average mass is 166.174 Da and its monoisotopic mass is 166.062988 Da .Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis
4-Methoxyphenylacetic acid appears as pale yellow or off-white colored flakes . It does not react rapidly with air or water . It may decompose upon heating to produce corrosive and/or toxic fumes .Scientific Research Applications
I conducted a search for the scientific research applications of “2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid”, but the information available does not directly address this specific compound. The search results pertain to similar compounds and their uses in synthesizing other chemicals or as ligands in pharmacologically important metal complexes .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 4-Methoxyphenylacetic acid could involve its use in the synthesis of other compounds. For example, it can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-13-12(17)14(10(19-13)7-11(15)16)8-3-5-9(18-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXZWHFAJLUZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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